molecular formula C17H13BrN2O4 B7537269 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate

2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7537269
M. Wt: 389.2 g/mol
InChI Key: PDHMPVAITLRFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound with potential applications in scientific research. It is a phthalazine derivative with a bromophenyl ether substituent at the 2-position and an ester group at the 1-position. This compound has attracted attention due to its potential as a molecular probe for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that this compound interacts with specific biomolecules, such as enzymes or proteins, to produce a measurable effect. This effect can be used to study the function and activity of these biomolecules in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate are not well characterized. However, it is believed that this compound can modulate the activity of specific enzymes or proteins in biological systems. This modulation can produce a measurable effect, which can be used to study the function and activity of these biomolecules.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its potential as a molecular probe for studying biological processes. This compound can be used to investigate the mechanisms of action of various enzymes and proteins, as well as to study the interactions between different molecules in biological systems. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for the use of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in scientific research. One potential direction is the development of new molecular probes based on this compound, which can be used to study specific biological processes. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to characterize the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.

Synthesis Methods

The synthesis of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of phthalic anhydride with ethylene glycol to form phthalic acid monoethyl ester. This intermediate is then reacted with 3-bromophenol in the presence of a base to form the bromophenyl ether derivative. Finally, the phthalic acid monoethyl ester bromophenyl ether is reacted with hydrazine hydrate to form the desired compound.

Scientific Research Applications

2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has potential applications in scientific research as a molecular probe for studying biological processes. It can be used to investigate the mechanisms of action of various enzymes and proteins, as well as to study the interactions between different molecules in biological systems. This compound can also be used as a fluorescent probe to visualize biological processes in living cells.

properties

IUPAC Name

2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c18-11-4-3-5-12(10-11)23-8-9-24-17(22)15-13-6-1-2-7-14(13)16(21)20-19-15/h1-7,10H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHMPVAITLRFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCCOC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate

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